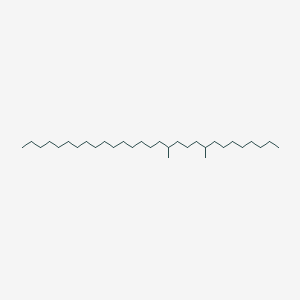
9,13-Dimethylnonacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,13-Dimethylnonacosane is a hydrocarbon with the molecular formula C31H64 and a molecular weight of 436.8399 g/mol . It is a long-chain alkane with two methyl branches located at the 9th and 13th carbon atoms.
准备方法
The synthesis of 9,13-Dimethylnonacosane can be achieved through various organic synthesis routes. One common method involves the alkylation of long-chain alkanes with methyl groups at specific positions. This process typically requires the use of strong bases and alkyl halides under controlled conditions to ensure selective methylation at the desired carbon atoms .
In industrial settings, the production of this compound may involve catalytic processes that utilize zeolites or other solid acid catalysts to facilitate the alkylation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
化学反应分析
9,13-Dimethylnonacosane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives, such as alcohols, ketones, and carboxylic acids. Common oxidizing agents include and .
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. in the presence of a (e.g., palladium or platinum) is often used for this purpose.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while halogenation with chlorine gas can produce chlorinated alkanes .
科学研究应用
9,13-Dimethylnonacosane has several applications in scientific research:
作用机制
The mechanism by which 9,13-Dimethylnonacosane exerts its effects is primarily related to its physical and chemical properties. As a long-chain hydrocarbon, it has a high degree of hydrophobicity, which allows it to form protective barriers on surfaces. In biological systems, this compound interacts with lipid membranes and can influence membrane fluidity and permeability .
In insects, this compound functions as a pheromone, mediating communication and social behaviors. It is synthesized in specialized cells and transported to the cuticle, where it is detected by other individuals through olfactory receptors .
相似化合物的比较
9,13-Dimethylnonacosane is similar to other methyl-branched alkanes, such as:
- 3,11-Dimethylnonacosane
- 3,9-Dimethylnonacosane
- 3,7-Dimethylnonacosane
- 3,11-Dimethylhentriacontane
These compounds share structural similarities but differ in the positions of the methyl branches and the length of the carbon chain . The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties and biological functions. For example, the position of the methyl groups can affect the compound’s melting point, solubility, and interaction with biological membranes .
属性
CAS 编号 |
65820-61-3 |
|---|---|
分子式 |
C31H64 |
分子量 |
436.8 g/mol |
IUPAC 名称 |
9,13-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-11-13-14-15-16-17-18-19-20-22-24-27-31(4)29-25-28-30(3)26-23-21-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
InChI 键 |
IHFOKUGZVRWBAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



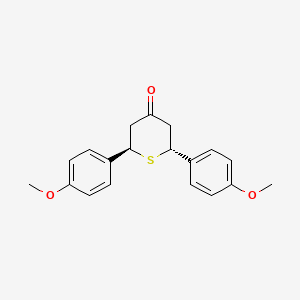
![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
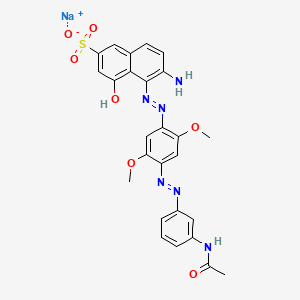
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
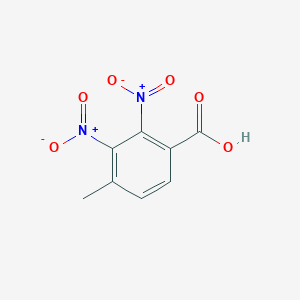
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
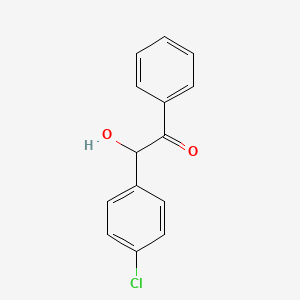
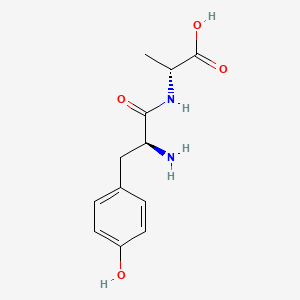
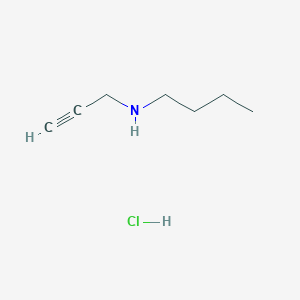
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)

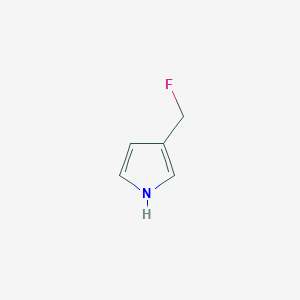
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
